Desethylene Norfloxacin Hydrochloride

Beschreibung

Origin and Significance as a Norfloxacin (B1679917) Metabolite and Related Substance

Desethylene Norfloxacin is a principal metabolite and a degradation intermediate of the parent antibiotic, Norfloxacin. ontosight.aichemicalbook.com Its formation occurs both through metabolic processes within the body and via environmental degradation. ontosight.airesearchgate.net The primary transformation pathway involves the removal of an ethylene (B1197577) group from the piperazine (B1678402) ring of the Norfloxacin molecule. researchgate.net

Furthermore, Desethylene Norfloxacin is recognized as a key impurity and related substance in the manufacturing and quality control of Norfloxacin. chemicalbook.com Its detection and quantification are standard procedures in ensuring the purity and safety of Norfloxacin pharmaceutical products.

Interactive Table 1: Chemical Properties of Desethylene Norfloxacin Hydrochloride

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C14H16FN3O3 · ClH | biosynsis.comlgcstandards.com |

| Molecular Weight | 329.75 g/mol | biosynsis.comlgcstandards.com |

| CAS Number | 1797116-86-9 (for Hydrochloride) | biosynsis.comlgcstandards.com |

| Alternate CAS Number | 75001-77-3 (for Free Base) | lgcstandards.comlgcstandards.com |

| IUPAC Name | 7-(2-aminoethylamino)-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride | lgcstandards.com |

| Purity | >95% (HPLC) | lgcstandards.comlgcstandards.com |

Interdisciplinary Relevance: Pharmaceutical Chemistry, Environmental Science, and Analytical Method Development

The study of this compound extends across several scientific fields, each with a distinct focus.

Environmental Science: The widespread use of antibiotics like Norfloxacin has led to their detection as environmental contaminants in wastewater, surface water, and sediment. nih.govresearchgate.netmdpi.com Desethylene Norfloxacin emerges as an environmental transformation product. researchgate.net Research has shown that certain microorganisms, such as Microbacterium sp. isolated from wastewater treatment plants, can degrade Norfloxacin into several metabolites, including Desethylene Norfloxacin. researchgate.netasm.org The study of these degradation pathways is vital for assessing the environmental fate of fluoroquinolones. The presence of these compounds in the environment raises concerns about the development of antibiotic-resistant bacteria. nih.gov Understanding the transformation of Norfloxacin into metabolites that may possess different levels of antibacterial activity and toxicity is crucial for evaluating the ecological risks associated with pharmaceutical pollution. asm.orgnih.gov

Analytical Method Development: The need to detect and quantify this compound in diverse matrices, from biological fluids to environmental samples, drives the development of sophisticated analytical techniques. researchgate.net High-Performance Liquid Chromatography (HPLC) is a primary method used for the simultaneous measurement of Norfloxacin and its metabolites, including Desethylene Norfloxacin, in plasma and tissues. nih.govnih.gov Other methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) are employed to identify and characterize these metabolites in complex samples. asm.org The development of simple, rapid, and sensitive methods, including spectrophotometry and capillary electrophoresis, is also an active area of research for routine quality control and environmental monitoring. nih.govnih.govresearchgate.net

Current Research Frontiers and Unaddressed Scientific Questions Regarding this compound

Current research continues to explore the multifaceted nature of this compound. A significant frontier is the investigation into the microbial degradation of fluoroquinolones in the environment. researchgate.netasm.org Studies focusing on isolating and characterizing bacteria capable of transforming Norfloxacin provide insight into natural attenuation processes and potential bioremediation strategies. asm.org For instance, research has identified that the production of Desethylene Norfloxacin by Microbacterium sp. can be influenced by environmental factors such as the presence of ascorbic acid and nitrate (B79036). asm.org

Interactive Table 2: Research Findings on Norfloxacin Degradation

| Microorganism | Metabolites Produced from Norfloxacin | Influencing Factors | Source |

|---|---|---|---|

| Microbacterium sp. strain 4N2-2 | 8-hydroxynorfloxacin, 6-defluoro-6-hydroxynorfloxacin, desethylene norfloxacin , N-acetylnorfloxacin | Production of first three metabolites enhanced by ascorbic acid and nitrate; inhibited by phosphate (B84403), amino acids. | researchgate.netasm.org |

Despite advancements, several scientific questions remain unaddressed. The full spectrum of biological activity of Desethylene Norfloxacin, beyond its general antibacterial properties, is not completely understood. Its potential long-term ecological impact and the toxicity of its own subsequent degradation products are areas requiring further investigation. Moreover, the mechanisms by which environmental factors regulate the microbial degradation of Norfloxacin to Desethylene Norfloxacin and other metabolites are yet to be fully elucidated. Continued research is essential to comprehensively understand the role of this compound in both clinical and environmental contexts and to mitigate the broader challenges posed by pharmaceutical residues in the ecosystem.

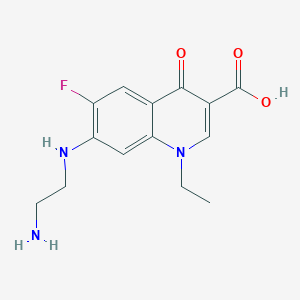

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

7-(2-aminoethylamino)-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FN3O3/c1-2-18-7-9(14(20)21)13(19)8-5-10(15)11(6-12(8)18)17-4-3-16/h5-7,17H,2-4,16H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPCBOASHZANLJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)NCCN)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75001-77-3 | |

| Record name | 7-((2-Aminoethyl)amino)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075001773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-((2-AMINOETHYL)AMINO)-1-ETHYL-6-FLUORO-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5GYT8QQ4R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Formation and Mechanistic Pathways of Desethylation in Norfloxacin

Abiotic Transformation Routes Leading to Desethylene Norfloxacin (B1679917)

Abiotic degradation of norfloxacin involves chemical and physical processes that occur without the intervention of living organisms. These pathways, including oxidation, photolysis, and hydrolysis, contribute to the formation of desethylene norfloxacin in the environment.

Oxidative Degradation: Identification of Reaction Intermediates and Pathways

Oxidative processes are a primary route for the chemical transformation of norfloxacin. Advanced oxidation processes (AOPs), such as those involving Fenton's reagent (a solution of hydrogen peroxide and an iron catalyst) or persulfate, can effectively degrade norfloxacin. nih.govresearcher.life The reaction mechanisms often target the electron-rich piperazine (B1678402) moiety of the norfloxacin molecule. rsc.orgresearchgate.net

Research has identified several degradation pathways under oxidative stress. One proposed mechanism involves a sequence of reactions that includes defluorination, followed by decarboxylation and de-ethylation, leading to the formation of various intermediates. researchgate.net The cleavage of carbon-nitrogen bonds on the piperazine ring is a key step in the degradation process, which can be followed by oxygenation and de-ethylation. researchgate.net In hydroxylamine-enhanced Fenton systems, the degradation of norfloxacin proceeds through steps that include defluorination and the opening of the piperazine ring. nih.gov The initiation of degradation by thermally activated persulfate also primarily occurs on the piperazine ring. researcher.life

A proposed pathway for the oxidative degradation of norfloxacin leading to de-ethylation is summarized below:

| Step | Reaction | Description |

| 1 | Initial Attack | Oxidizing agents (e.g., hydroxyl radicals) attack the norfloxacin molecule, often at the piperazine or quinolone moieties. researchgate.net |

| 2 | Defluorination | The fluorine atom at the C-6 position is removed. researchgate.net |

| 3 | Decarboxylation & De-ethylation | The resulting intermediate undergoes decarboxylation (loss of CO2) and de-ethylation (loss of the ethyl group from the piperazine ring). researchgate.net |

| 4 | Further Degradation | The de-ethylated structure can be further transformed through ring-opening of the piperazine moiety or modifications to the quinolone core. researchgate.netnih.gov |

Photolytic Degradation: Influence of Light and Environmental Conditions

Photolysis, or degradation by light, is a significant abiotic pathway for the breakdown of fluoroquinolones in aqueous environments. researchgate.netresearchgate.net Norfloxacin is susceptible to degradation under both UV and natural solar radiation, a process that can lead to the formation of multiple photodegradation products. nih.gov

The rate and pathway of photolytic degradation are heavily influenced by environmental conditions, particularly pH. The process is generally more efficient in neutral to alkaline conditions (pH range of 6-10). researchgate.netresearchgate.net This is attributed to the presence of the zwitterionic form of norfloxacin, which is more light-sensitive. researchgate.net The quantum yield of singlet oxygen (¹O₂) production by norfloxacin, a key reactive species in photosensitization, shows a maximum around pH 8-9. nih.gov While direct photolysis can occur, the reaction is often mediated by reactive oxygen species (ROS), such as the superoxide (B77818) radical. nih.gov The photodegradation pathway often involves reactions on the piperazine side-chain. researchgate.net Freezing conditions, such as in ice, have been shown to accelerate the photodegradation of norfloxacin compared to pure water. nih.gov

Key Factors Influencing Photolytic Degradation of Norfloxacin:

| Factor | Influence on Degradation Rate | Mechanism/Reason |

| pH | Increased rate at neutral to alkaline pH (peaking around pH 7-9). researchgate.netnih.gov | The zwitterionic form of norfloxacin, prevalent in this pH range, is more susceptible to photolysis. researchgate.net |

| Light Source | Effective under both UV and simulated solar irradiation. researchgate.netnih.gov | Norfloxacin's chemical structure contains chromophore groups that absorb light in these ranges. researchgate.net |

| Water Matrix | Slower degradation in complex matrices like river water. researchgate.net | Dissolved organic matter and other constituents can absorb light or scavenge reactive species. |

| Physical State | Accelerated degradation in ice. nih.gov | Freeze-concentration effects increase quantum yields and absorbance. nih.gov |

Hydrolytic Cleavage and Associated De-ethylation Processes

Hydrolysis is the chemical breakdown of a compound due to reaction with water. While norfloxacin possesses considerable resistance to hydrolysis, it is not entirely immune to this process. mdpi.com The primary active sites for hydrolytic attack are the piperazine and quinolone rings. researchgate.netnih.gov

Studies investigating the hydrolysis of norfloxacin in the hyporheic zone (the region of sediment and porous space alongside a stream) found that the process follows first-order kinetics. The main hydrolysis pathway involves the cracking of the piperazine ring. researchgate.netnih.gov The rate of hydrolysis is significantly affected by several environmental factors. Dissolved oxygen (DO) is a crucial factor, with the hydrolysis rate being positively correlated with DO concentration, indicating that the process is partly oxidative. The superoxide radical (•O₂⁻) has been identified as the main active species responsible for NOR hydrolysis. nih.gov Hydrolysis rates are higher under neutral and alkaline conditions compared to acidic environments. nih.gov

Catalytic and Non-Catalytic Environmental Factors Affecting Abiotic Formation

The abiotic transformation of norfloxacin into desethylene norfloxacin and other byproducts is influenced by various environmental components that can act in catalytic or non-catalytic roles.

Non-Catalytic Factors:

pH: As noted, pH is a critical non-catalytic factor. It alters the speciation of the norfloxacin molecule (cationic, zwitterionic, anionic), which in turn affects its light absorption properties and reactivity towards hydrolytic and oxidative attack. researchgate.netnih.gov The degradation rate during ozonation is also significantly higher at acidic initial pH values. mdpi.com

Dissolved Organic Matter (DOM): DOM, such as humic acids, can inhibit degradation by acting as a light filter, reducing the penetration of UV rays, or by scavenging reactive oxygen species.

Catalytic Factors:

Metal Ions: Certain metal ions can catalyze degradation. For instance, the photo-Fenton process, which uses Fe²⁺ or Fe³⁺ ions, enhances the production of hydroxyl radicals from hydrogen peroxide, thereby accelerating norfloxacin degradation. nih.govresearchgate.net

Minerals and Surfaces: Minerals can act as catalysts. Calcite (calcium carbonate) has been shown to activate persulfate to generate singlet oxygen, which rapidly degrades norfloxacin. nih.gov Clay minerals can also influence degradation pathways through surface interactions. mdpi.com Novel catalysts, such as Ce-mediated Fe-MIL-101, have been developed to enhance Fenton-like reactions for complete norfloxacin degradation, a process that involves the opening of the piperazine ring. rsc.org

Biotic Conversion of Norfloxacin to Desethylene Norfloxacin by Microbial Systems

Microorganisms have developed mechanisms to transform and detoxify a wide range of xenobiotic compounds, including pharmaceuticals like norfloxacin. Biotransformation is a key process in the environmental fate of these antibiotics.

Isolation and Characterization of Microorganisms Capable of Norfloxacin Biotransformation

Specific microorganisms capable of metabolizing norfloxacin have been successfully isolated and identified, primarily from environments with a history of antibiotic contamination, such as wastewater treatment plants. nih.gov

One of the most well-documented examples is a bacterial strain identified as Microbacterium sp. (strain 4N2-2) , which was isolated from a wastewater treatment plant. nih.govnih.govasm.org This bacterium was shown to transform norfloxacin into four primary metabolites, one of which was explicitly identified as desethylene norfloxacin . researchgate.netnih.gov The formation of desethylene norfloxacin results from the loss of an ethylene (B1197577) group from the piperazine ring. researchgate.net The biotransformation process by Microbacterium sp. is influenced by culture conditions; for instance, the production of desethylene norfloxacin was enhanced by the presence of ascorbic acid and nitrate (B79036) but was inhibited by phosphate (B84403) and certain amino acids. nih.govasm.org

Fungal species have also been identified as potent degraders of fluoroquinolones. The brown-rot fungus Gloeophyllum striatum has been shown to degrade the structurally similar antibiotic enrofloxacin, producing desethylene-enrofloxacin as a metabolite. nih.govscribd.com This suggests that similar enzymatic pathways for de-ethylation of the piperazine ring exist in fungi and could be applicable to norfloxacin. nih.gov Other fungi, including various white-rot species like Trametes versicolor, are known to efficiently degrade norfloxacin, often utilizing cytochrome P450 enzyme systems in the initial stages of transformation. nih.govresearchgate.net

Metabolites of Norfloxacin Produced by Microbacterium sp. Strain 4N2-2

| Metabolite | Transformation Pathway |

| Desethylene norfloxacin | Desethylation of the piperazine ring |

| N-acetylnorfloxacin | N-acetylation |

| 8-hydroxynorfloxacin | Hydroxylation |

| 6-defluoro-6-hydroxynorfloxacin | Oxidative defluorination and hydroxylation |

Source: nih.govnih.govresearchgate.net

Elucidation of Enzymatic Reactions and Metabolic Pathways

The biotransformation of Norfloxacin into its desethylene metabolite is a process observed in various microbial environments. The desethylation of the piperazine ring is a key metabolic pathway. researchgate.net Studies on Microbacterium sp. strain 4N2-2, isolated from a wastewater treatment plant, have shown that this bacterium produces four main metabolites from Norfloxacin, one of which is Desethylene Norfloxacin. researchgate.net The metabolic processes identified include hydroxylation, oxidative defluorination, desethylation, and N-acetylation. researchgate.net

The enzymatic reactions responsible for these transformations can be complex. In some biotransformation processes involving fluorinated compounds, cytochrome P450 enzymes have been identified as key catalysts. researchgate.net Another enzymatic approach involves the use of chloroperoxidase (CPO), which has been shown to efficiently degrade Norfloxacin. nih.gov The degradation pathways primarily target the piperazine and quinolone rings of the molecule. researchgate.netnih.gov The formation of Desethylene Norfloxacin through these pathways results in a compound with reduced antibacterial activity compared to the parent Norfloxacin. researchgate.net

Table 1: Identified Metabolic Pathways of Norfloxacin in Microbacterium sp. strain 4N2-2 Data derived from research on Norfloxacin metabolism. researchgate.net

| Metabolic Pathway | Resulting Metabolite Class | Specific Example |

|---|---|---|

| Desethylation | Piperazine ring modification | Desethylene Norfloxacin |

| Hydroxylation | Quinolone ring modification | 8-hydroxynorfloxacin |

| Oxidative Defluorination | Quinolone ring modification | 6-defluoro-6-hydroxynorfloxacin |

| N-acetylation | Piperazine ring modification | N-acetylnorfloxacin |

Optimization of Bioconversion Conditions and Yields

Optimizing the conditions for the bioconversion of Norfloxacin is crucial for enhancing the yield of its metabolites, including Desethylene Norfloxacin. Research has shown that environmental factors significantly influence the rate of biological degradation. For instance, in soil environments, the degradation of Norfloxacin is enhanced by amending the soil with swine manure and by increasing the soil moisture level, suggesting that microbial activity is a key driver of the transformation. nih.gov

In controlled enzymatic degradation studies, specific parameters have been optimized to achieve high efficiency. The use of chloroperoxidase (CPO) for Norfloxacin degradation has been shown to be highly effective under specific conditions. nih.gov

Table 2: Optimized Conditions for Enzymatic Degradation of Norfloxacin using Chloroperoxidase (CPO) This table presents data from a study on the efficient enzymatic degradation of norfloxacin as a pre-stage treatment. nih.gov

| Parameter | Optimal Value | Result |

|---|---|---|

| pH | 5.0 | 82.18% degradation |

| Enzyme Concentration | 1.5 × 10⁻⁹ mol L⁻¹ | 82.18% degradation |

| Reaction Time | 25 minutes | 82.18% degradation |

Synthetic Approaches for Desethylene Norfloxacin Hydrochloride Generation

The synthesis of this compound is primarily aimed at producing analytical standards for quality control and impurity profiling in the pharmaceutical industry.

Targeted Synthesis of the Compound for Reference Standards

This compound is recognized as a significant impurity of Norfloxacin, listed as "Norfloxacin EP Impurity B". lgcstandards.comallmpus.com As such, its targeted synthesis is necessary to produce certified reference materials for analytical purposes, such as high-performance liquid chromatography (HPLC). lgcstandards.comresearchgate.net These standards are crucial for accurately quantifying impurities in bulk drug substances and finished pharmaceutical products. The synthesis provides a compound with a defined chemical structure and purity. lgcstandards.com

The synthesis route generally follows the established chemistry for quinolone antibiotics. This involves the condensation of a quinoline (B57606) core with a specific side chain. For Desethylene Norfloxacin, the reaction would involve condensing 1-ethyl-6-fluoro-7-chloro-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid with 7-((2-Aminoethyl)amino). google.com

Table 3: Chemical Identification of this compound Data compiled from chemical suppliers and certificates of analysis. lgcstandards.comlgcstandards.combiosynsis.com

| Identifier | Value |

|---|---|

| Chemical Name | 7-[(2-Aminoethyl)amino]-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid Hydrochloride |

| CAS Number | 1797116-86-9 |

| Molecular Formula | C₁₄H₁₆FN₃O₃ • HCl |

| Molecular Weight | 329.75 g/mol |

| Synonym | Norfloxacin EP Impurity B |

Identification and Characterization of Synthetic Impurities and Reaction By-products

The synthesis of this compound can result in various impurities and reaction by-products. The characterization of these is essential for ensuring the quality of the reference standard. Common impurities in the synthesis of quinolones include unreacted starting materials, such as 1-ethyl-6-fluoro-7-chloro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (ECA). researchgate.net Other potential by-products can arise from side reactions involving the reactive functional groups of the precursor molecules. Analytical techniques like HPLC are employed to separate and identify these synthetic impurities from the final product. researchgate.net

Role of Precursor Molecules (e.g., Desethylene N-Boc Norfloxacin Hydrochloride) in Synthesis

In the multi-step synthesis of complex molecules like Desethylene Norfloxacin, precursor molecules with protecting groups play a vital role. A precursor such as Desethylene N-Boc Norfloxacin Hydrochloride utilizes the tert-Butoxycarbonyl (Boc) group to protect one of the amine functionalities of the ethylenediamine (B42938) side chain. malariaworld.orgmdpi.com

Advanced Analytical Methodologies for the Characterization and Quantification of Desethylene Norfloxacin Hydrochloride

High-Resolution Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modalities

Fluorescence Detection (FLD) for Enhanced Sensitivity

The inherent fluorescent properties of the quinolone ring system, characteristic of Desethylene Norfloxacin (B1679917) Hydrochloride, allow for highly sensitive and selective detection using Fluorescence Detection (FLD). This technique offers a significant advantage over UV detection, particularly for quantifying trace levels of the compound in various matrices. The excitation and emission wavelengths for fluoroquinolones are typically in the range of 280-300 nm and 445-500 nm, respectively. nih.govvjst.vn For instance, a dual-wavelength HPLC-FLD method developed for related fluoroquinolones utilized excitation/emission wavelengths of λex/λem = 280/445 nm, which significantly enhanced detection sensitivity. vjst.vn

The fluorescence intensity can be influenced by several factors, including the pH of the medium and the solvent composition. In a study on norfloxacin, the parent compound, fluorescence intensity was greatly enhanced in an alkaline solution at pH 7.4. nih.gov The mechanism behind this enhancement is often attributed to the formation of exciplexes or the reduction of non-radiative decay pathways. nih.gov By optimizing these parameters, FLD can achieve very low limits of detection (LOD), often in the nanomolar range, making it a powerful tool for the analysis of Desethylene Norfloxacin Hydrochloride. rsc.orgmdpi.com For example, methods for norfloxacin have reported LODs as low as 1.35 nM. mdpi.com

Reversed-Phase Chromatography Column Selection and Mobile Phase Optimization

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the predominant chromatographic technique for the separation and quantification of this compound, often in the context of analyzing Norfloxacin and its impurities. thaiscience.infonih.gov

Column Selection: The choice of a stationary phase is critical for achieving optimal separation. C18 columns are the most commonly employed, offering a good balance of hydrophobicity and retention for fluoroquinolone compounds. thaiscience.inforesearchgate.net For instance, a Waters C18 column (250 mm × 4.6 mm; 3.5 μm) has been successfully used for the separation of norfloxacin and its impurities. thaiscience.info Other options include C8 columns, such as the Zorbax C8, which can provide different selectivity and are particularly useful for optimizing peak symmetry, a common challenge with the basic amine groups in fluoroquinolone structures. ceon.rs The particle size of the column packing material also plays a role, with smaller particles (e.g., 3 μm or 3.5 μm) leading to higher resolution and efficiency. thaiscience.inforesearchgate.net

Mobile Phase Optimization: The mobile phase composition is meticulously optimized to achieve good resolution, peak shape, and reasonable analysis times. A typical mobile phase consists of an aqueous component (often a buffer) and an organic modifier.

Organic Modifier: Acetonitrile and methanol (B129727) are the most common organic solvents used. researchgate.netijarse.com The proportion of the organic modifier is adjusted to control the retention time of the analytes.

Aqueous Component & pH Control: The pH of the aqueous phase is a crucial parameter due to the amphoteric nature of this compound. Controlling the pH affects the ionization state of the molecule and its interaction with the stationary phase. Buffers, such as phosphate (B84403) or perchlorate (B79767), are used to maintain a stable pH. thaiscience.infonih.gov For example, a mobile phase containing 0.01 M sodium perchlorate adjusted to pH 3.1 has been used effectively. thaiscience.info Organic acids like formic acid are also employed to improve peak shape by minimizing interactions with residual silanol (B1196071) groups on the silica-based stationary phase. ceon.rs

Additives: To overcome issues with peak tailing, which is common for amine-containing compounds, additives like triethylamine (B128534) can be added to the mobile phase to block active silanol sites. ceon.rs

An example of an optimized mobile phase for the separation of norfloxacin and its impurities is a mixture of methanol and 0.01 M sodium perchlorate (pH 3.1) in a ratio of 15:85 (v/v). thaiscience.info Another system utilizes a gradient elution with 0.05 M NaH2PO4 (pH 2.5) and acetonitrile. nih.gov

Capillary Electrophoresis (CE) for Separation Science

Capillary Electrophoresis (CE) offers a high-efficiency alternative to HPLC for the separation of charged species like this compound. nih.gov This technique provides advantages such as rapid analysis times, low sample and reagent consumption, and high separation efficiency. The separation in CE is based on the differential migration of analytes in an electric field, which is influenced by their charge-to-size ratio.

For the analysis of fluoroquinolones, the composition of the background electrolyte (BGE) is a critical parameter. The pH of the BGE determines the charge of the analyte and the electroosmotic flow (EOF). Studies on related compounds have shown that acidic buffers are often employed. rsc.org For instance, formic acid at a pH of 2.5 has been used as a BGE, which allows for the complete protonation of the analytes. rsc.org Under optimal conditions, including a BGE concentration of 75 mM, a pH of 9, and an applied voltage of 10 kV, baseline separation of similar compounds can be achieved in under five minutes. mdpi.com

Detection in CE is commonly performed using UV-Vis spectrophotometry. rsc.org However, more sensitive detection methods like electrochemiluminescence (ECL) have also been coupled with CE, achieving detection limits in the nanomolar range (e.g., 5.2x10⁻⁸ mol/L for norfloxacin). nih.govnih.gov This makes CE a powerful technique for the trace analysis of this compound.

Thin-Layer Chromatography (TLC) in Analytical Screening

Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the qualitative screening and semi-quantitative estimation of this compound. nih.gov It is particularly useful for purity testing and monitoring the progress of chemical reactions.

In a typical TLC analysis for fluoroquinolones, silica (B1680970) gel plates are used as the stationary phase. nih.gov The mobile phase composition is optimized to achieve a clear separation of the compound of interest from other components. A mobile phase consisting of methanol, ethanol, and water, with the tank atmosphere saturated with ammonia (B1221849), has been used for the separation of norfloxacin. nih.gov The ammonia helps to suppress the ionization of the carboxylic acid group and reduce tailing.

For visualization, the inherent fluorescence of the compound can be exploited by viewing the plate under UV light. nih.gov The fluorescence can be enhanced by post-chromatographic treatment, such as dipping the plate into a paraffin/citric acid mixture. nih.gov Densitometric scanning of the plates allows for quantitative analysis, with methods being validated for linearity, precision, and accuracy. researchgate.net

Advanced Spectroscopic Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR, LC-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and confirmation of this compound.

¹H NMR: The proton NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms in the molecule. Key expected signals would include those for the ethyl group protons (a quartet and a triplet), aromatic protons on the quinolone ring system, and protons of the aminoethyl side chain. ajabs.org The chemical shifts and coupling patterns are characteristic of the specific molecular structure. For the parent compound norfloxacin, the NMR signal for the -OH group appears highly deshielded at δ 11.3. ajabs.org

¹³C NMR: The carbon-13 NMR spectrum reveals the number and types of carbon atoms present. Distinct signals would be expected for the carbonyl carbon, the carboxylic acid carbon, the aromatic carbons of the quinolone core, and the aliphatic carbons of the ethyl and aminoethyl groups. nih.govresearchgate.net Solid-state ¹³C NMR (CP-MAS) can also be employed to study the compound in its solid form. nih.govresearchgate.net

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for assigning the ¹H and ¹³C signals definitively. COSY experiments establish correlations between coupled protons, while HSQC correlates protons with their directly attached carbon atoms. These experiments help to piece together the molecular fragments and confirm the connectivity of the atoms.

LC-NMR: The coupling of liquid chromatography with NMR spectroscopy (LC-NMR) is a powerful technique for analyzing complex mixtures. It allows for the separation of impurities, such as this compound, from the main active pharmaceutical ingredient, followed by the direct acquisition of NMR spectra for each separated component. This is particularly valuable for the structural confirmation of impurities and degradation products without the need for their isolation.

A certificate of analysis for this compound confirms that the NMR data conforms to the expected structure. lgcstandards.com

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would exhibit several key absorption bands confirming its structure. nih.gov

Key expected vibrational frequencies include:

O-H Stretch: A broad band in the region of 3300-2500 cm⁻¹, characteristic of the carboxylic acid O-H stretching vibration. libretexts.org

N-H Stretch: Absorption bands corresponding to the N-H stretching of the secondary and primary amine groups in the aminoethyl side chain.

C-H Stretch: Bands in the 3000-2850 cm⁻¹ region due to the stretching of C-H bonds in the aromatic ring and the aliphatic ethyl group. libretexts.org

C=O Stretch: A strong absorption band between 1760-1690 cm⁻¹ for the carboxylic acid carbonyl group and another strong band for the ketone carbonyl group at the 4-position of the quinolone ring. nih.govlibretexts.org

C=C Stretch: Aromatic C=C stretching vibrations typically appear in the 1615-1495 cm⁻¹ region. ajabs.org

C-F Stretch: A characteristic band for the C-F bond is expected around 1045 cm⁻¹. ajabs.org

C-O Stretch: A band in the 1320-1210 cm⁻¹ range corresponding to the C-O stretching of the carboxylic acid. libretexts.org

Electrochemical and Sensor-Based Detection Approaches

Electrochemical methods offer a promising alternative to traditional chromatographic techniques for the analysis of fluoroquinolones and their related substances. These approaches are often characterized by their high sensitivity, rapid response, simplicity of operation, and lower cost. scispace.comutwente.nl

Voltammetry with Modified Electrodes (e.g., Carbon Nanotube Sensors)

Voltammetry is an electrochemical technique used to analyze electroactive compounds like Norfloxacin and its derivatives. The performance of voltammetric sensors can be significantly enhanced by modifying the electrode surface with nanomaterials. nih.gov Materials such as carbon nanotubes (CNTs), graphene, and metallic nanoparticles are used to increase the electroactive surface area, facilitate faster electron transfer, and improve the adsorption of the target analyte. nih.govrsc.org

For instance, multi-walled carbon nanotubes (MWCNTs) have been incorporated into carbon paste electrodes (CPE) to create highly sensitive sensors for Norfloxacin detection. utwente.nlutwente.nl These modifications lead to a notable increase in the peak currents during voltammetric measurements compared to unmodified electrodes, indicating superior electrocatalytic activity. scispace.comutwente.nl The unique properties of CNTs, including their high electrical conductivity and large surface area, contribute to this enhanced performance. nih.govutwente.nl Researchers have developed various modified electrodes for the determination of Norfloxacin, demonstrating the versatility of this approach. The use of a composite electrode combining MWCNTs, partially reduced graphene oxide (pRGO), and gold (Au) nanoparticles has shown high sensitivity, with a reported limit of detection (LOD) of 0.016 µM for Norfloxacin. utwente.nl Similarly, glassy carbon electrodes modified with materials like calcium copper tetrasilicate have also been employed, achieving a low detection limit of approximately 0.0046 µM. rsc.org

The table below summarizes the performance of various modified electrodes used for the electrochemical detection of Norfloxacin.

| Electrode Modification | Analytical Technique | Linear Range (µM) | Limit of Detection (LOD) | Reference |

| MWCNT-CPE/pRGO-ANSA/Au | Differential Pulse Voltammetry (DPV) | 0.03-1.0 and 1.0-50.0 | 0.016 µM | utwente.nl |

| Poly-murexide modified CPE | Differential Pulse Voltammetry (DPV) | 0.05 - 3.00 | 0.0057 µM | ekb.eg |

| CaCuSi4O10/Glassy Carbon Electrode | Differential Pulse Voltammetry (DPV) | 0.01-0.55 and 0.55-82.1 | 0.0046 µM | rsc.org |

| Edge Plane Pyrolytic Graphite Sensor | Square Wave Voltammetry | 0.5 - 50.0 | 0.283 µM | nih.gov |

Development of Automated Assays for High-Throughput Analysis

In pharmaceutical quality control, the ability to process a large number of samples efficiently is critical. Automated assays are designed to meet this demand for high-throughput analysis. Techniques like Sequential Injection Chromatography (SIC) represent a move towards automation, offering a simple, inexpensive, and environmentally friendly alternative to conventional HPLC. researchgate.net

SIC methods have been developed for the assay of Norfloxacin and Ciprofloxacin (B1669076) in pharmaceutical formulations. researchgate.net These systems automate the injection of samples and reagents, separation on a short column, and detection, significantly reducing analysis time and reagent consumption. For the analysis of Norfloxacin, an SIC method utilizing a C18 monolithic column achieved sufficient separation with theoretical plates exceeding 1500, demonstrating its efficiency. researchgate.net The development of such automated and miniaturized systems is crucial for routine analysis in control laboratories, enabling rapid screening of multiple samples. researchgate.netmdpi.com

Method Validation and Quality Assurance Protocols for this compound Analysis

Method validation is a critical process that confirms an analytical procedure is suitable for its intended purpose. numberanalytics.comresearchgate.net For the analysis of this compound, validation ensures the reliability, accuracy, and precision of the obtained results. The validation process involves evaluating several key parameters as stipulated by guidelines from bodies like the International Conference on Harmonisation (ICH). thaiscience.inforesearchgate.net

Assessment of Selectivity, Linearity, and Range

Selectivity is the ability of the method to measure the analyte of interest without interference from other components such as impurities, degradation products, or placebo ingredients. numberanalytics.comthaiscience.info In HPLC methods, selectivity is demonstrated by achieving baseline separation of the analyte peak from all other potential peaks and by confirming peak purity using a photodiode array detector. thaiscience.info

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. wjpmr.com This is typically evaluated by analyzing a series of standards across a specified range. The relationship between concentration and response is expressed through a linear regression equation, and the correlation coefficient (R²) is used to assess the quality of the fit, with values close to 1.000 indicating excellent linearity. wjpmr.comvjol.info.vn For a stability-indicating HPLC method for Norfloxacin and its impurities, linearity was established over a concentration range with high correlation coefficients. thaiscience.info

The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. researchgate.net

Determination of Detection and Quantitation Limits (LOD/LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. vjol.info.vntbzmed.ac.ir The Limit of Quantitation (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy. vjol.info.vntbzmed.ac.ir

These limits are crucial for analyzing impurities like this compound, which may be present at very low levels. They are often calculated based on the signal-to-noise (S/N) ratio (typically 3 for LOD and 10 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. thaiscience.inforesearchgate.nettbzmed.ac.ir The sensitivity of various analytical methods for Norfloxacin is highlighted by their reported LOD and LOQ values.

| Analytical Method | Analyte | LOD | LOQ | Reference |

| HPLC-UV | Norfloxacin | 0.03 µg/mL | 0.1 µg/mL | thaiscience.info |

| HPLC-UV | Impurity A | 0.01 µg/mL | 0.04 µg/mL | thaiscience.info |

| HPLC-Fluorescence | Norfloxacin | 0.006 µg/mL | 0.020 µg/mL | vjol.info.vn |

| Spectrophotometry (Method A) | Norfloxacin | 1.098 µg/mL | 2.875 µg/mL | nih.gov |

| Spectrophotometry (Method B) | Norfloxacin | 1.111 µg/mL | 3.368 µg/mL | nih.gov |

| Sequential Injection Chromatography | Norfloxacin | 0.21 µg/mL | 0.70 µg/mL | researchgate.net |

Ensuring Compliance with Pharmaceutical Analytical Guidelines

The robust characterization and quantification of impurities such as this compound are critically governed by a stringent framework of pharmaceutical analytical guidelines. researchgate.net Adherence to these guidelines is not merely a quality control measure but a mandatory requirement for regulatory approval and for ensuring the safety and efficacy of the final drug product. researchgate.netpharmaffiliates.com Regulatory bodies like the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established comprehensive guidelines to control the levels of impurities in drug substances and drug products. pharmaffiliates.comresolvemass.ca

The primary objective of these guidelines is to set permissible limits for impurities, define reporting thresholds, and outline the requirements for identifying and qualifying impurities. resolvemass.ca For a related compound like this compound, which may arise during the synthesis of or as a degradation product from the active pharmaceutical ingredient (API), these control strategies are paramount. nih.govintertek.com

International Council for Harmonisation (ICH) Guidelines

The ICH has developed a series of quality guidelines that are recognized globally and form the basis of most national regulatory requirements. youtube.com For impurities like this compound, the most pertinent guidelines are ICH Q3A(R2) and ICH Q3B(R2). intertek.comeuropeanpharmaceuticalreview.com

ICH Q3A(R2): Impurities in New Drug Substances This guideline provides a framework for the control of impurities in new drug substances (APIs). ich.org It establishes thresholds at which impurities must be reported, identified, and qualified. nih.gov

ICH Q3B(R2): Impurities in New Drug Products This guideline focuses on the impurities that may arise during the manufacturing of the final drug product, including degradation products of the API. ich.org

These guidelines introduce three key action thresholds based on the maximum daily dose of the API:

Reporting Threshold: The level above which an impurity must be reported in the regulatory submission.

Identification Threshold: The level above which the structure of an impurity must be confirmed.

Qualification Threshold: The level above which an impurity's biological safety must be established.

The application of these thresholds ensures that any impurity present at a significant level is properly documented, understood, and proven to be safe.

Interactive Data Table 1: ICH Impurity Thresholds for Drug Products This table summarizes the thresholds for reporting, identification, and qualification of impurities in new drug products as stipulated by ICH Q3B(R2). The thresholds are dependent on the Maximum Daily Dose (MDD) of the active pharmaceutical ingredient.

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

|---|---|---|---|

| ≤ 1 g | 0.1% | 0.2% or 1.0 mg (whichever is lower) | 0.5% or 1.0 mg (whichever is lower) |

| > 1 g | 0.05% | 0.10% or 2.0 mg (whichever is lower) | 0.15% or 2.0 mg (whichever is lower) |

Validation of Analytical Procedures

To ensure that the quantification of this compound is accurate and reliable, the analytical method used must be validated according to ICH Q2(R1) guidelines. pharmafocusasia.com Method validation provides documented evidence that the procedure is suitable for its intended purpose. pharmafocusasia.com Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as other impurities, degradation products, or matrix components. For this compound, this means the analytical procedure must be able to separate its response from that of Norfloxacin and other related substances. pharmafocusasia.com

Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the relative standard deviation (RSD) for a series of measurements and is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. wjpmr.com For an impurity like this compound, the LOQ must be at or below the reporting threshold. pharmafocusasia.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature). This provides an indication of its reliability during normal usage.

Interactive Data Table 2: Summary of Analytical Method Validation Parameters (ICH Q2(R1)) This table outlines the typical parameters and acceptance criteria for the validation of an analytical method intended for the quantification of a pharmaceutical impurity like this compound.

| Validation Parameter | Typical Acceptance Criteria |

|---|---|

| Specificity | Analyte peak is well-resolved from other peaks (e.g., resolution > 2); Peak purity should be demonstrated. |

| Linearity (Correlation Coefficient, r²) | r² ≥ 0.99 |

| Accuracy (% Recovery) | Typically 80.0% to 120.0% of the theoretical value. |

| Precision (Repeatability, %RSD) | Typically ≤ 5% for impurities. |

| Limit of Quantitation (LOQ) | Must be ≤ Reporting Threshold. Signal-to-Noise ratio typically ≥ 10. |

| Limit of Detection (LOD) | Signal-to-Noise ratio typically ≥ 3. |

| Robustness | System suitability parameters should remain within acceptable limits after minor variations to the method. |

Compliance also involves adherence to standards set forth in various pharmacopoeias, such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Eur. Ph.). turkjps.org These compendia often provide official monographs for drug substances that specify the tests, procedures, and acceptance criteria for impurities. ich.org Therefore, any analytical strategy for this compound must meet the stringent requirements of these global regulatory and pharmacopoeial guidelines to ensure the final pharmaceutical product is of high quality, safe, and effective. galaxypub.co

Theoretical and Computational Investigations of Desethylene Norfloxacin Hydrochloride

Quantum Chemical Studies Using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a cornerstone of modern computational chemistry and provides a framework for understanding and predicting a wide range of molecular properties. For a molecule like Desethylene Norfloxacin (B1679917) Hydrochloride, DFT calculations would be instrumental in elucidating its fundamental chemical characteristics.

DFT calculations can be employed to determine the most stable three-dimensional arrangement of atoms in the Desethylene Norfloxacin Hydrochloride molecule. This process, known as geometry optimization, identifies the equilibrium structure corresponding to the minimum energy on the potential energy surface. The resulting data would include precise bond lengths, bond angles, and dihedral angles, offering a detailed picture of the molecule's architecture.

The electronic structure is another key aspect that can be thoroughly investigated using DFT. This includes the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Conformational analysis, which can also be performed using DFT, involves exploring the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. For this compound, this would be important for understanding the flexibility of the (2-aminoethyl)amino side chain and its potential orientations relative to the quinolone core. By calculating the relative energies of different conformers, researchers can identify the most stable conformations and their populations at a given temperature.

Table 1: Hypothetical DFT-Calculated Molecular Properties of this compound (Note: The following data is illustrative and not based on actual published results for this specific compound.)

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating ability. |

| LUMO Energy | -1.8 eV | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 5.2 D | Indicates the overall polarity of the molecule. |

DFT is also a valuable tool for predicting various spectroscopic properties. By calculating the vibrational frequencies, one can generate theoretical Infrared (IR) and Raman spectra. These predicted spectra can be compared with experimental data to confirm the molecular structure and assign vibrational modes to specific bonds or functional groups. Similarly, Time-Dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis), providing insights into the electronic transitions within the molecule. Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated to aid in the interpretation of experimental NMR spectra.

Global reactivity descriptors, which provide a quantitative measure of a molecule's reactivity, can be derived from the energies of the frontier orbitals. These include:

Electronegativity (χ): The ability of a molecule to attract electrons.

Chemical Hardness (η): A measure of the resistance to a change in electron distribution.

Softness (S): The reciprocal of hardness, indicating the ease of a change in electron distribution.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

These parameters are crucial for understanding the molecule's behavior in chemical reactions.

Molecular Modeling and Dynamics Simulations

While quantum chemical methods provide detailed information about the static properties of a single molecule, molecular modeling and dynamics simulations allow for the study of the behavior of molecules over time, including their interactions with their environment.

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. In an MD simulation of this compound, the molecule would be placed in a simulated environment, such as a box of water molecules, to mimic physiological conditions. By solving Newton's equations of motion for the system, the trajectory of the molecule can be tracked over time.

This approach provides valuable insights into the molecule's stability and flexibility. For instance, by analyzing the root-mean-square deviation (RMSD) of the atomic positions over the course of the simulation, one can assess the stability of the molecule's conformation. Furthermore, MD simulations can reveal how the molecule interacts with its surroundings. For example, the formation and breaking of hydrogen bonds between the drug molecule and surrounding water molecules can be monitored, providing a detailed picture of its solvation.

A significant challenge for any drug molecule is its ability to cross biological membranes to reach its target. MD simulations are a powerful tool for studying these permeation and transport phenomena at the molecular level. To simulate the permeation of this compound across a biological barrier, a model of a lipid bilayer, representing a cell membrane, would be constructed. The drug molecule would then be placed in the simulated aqueous environment next to the membrane.

Using advanced simulation techniques, such as umbrella sampling or steered molecular dynamics, the free energy profile for the translocation of the molecule from the aqueous phase, through the hydrophobic core of the membrane, and into the aqueous phase on the other side can be calculated. This profile, known as the potential of mean force (PMF), reveals the energy barriers that the molecule must overcome to cross the membrane. A lower energy barrier would suggest a higher permeability. These simulations can provide crucial information for understanding the bioavailability and pharmacokinetics of the compound.

In Silico Screening and Molecular Docking Analysis

In silico screening and molecular docking are computational techniques used to predict the binding of a small molecule (a ligand) to the active site of a large molecule, typically a protein or a nucleic acid (a receptor). These methods are widely used in drug discovery to identify potential drug candidates and to understand their mechanism of action.

For this compound, molecular docking studies would be performed to predict its binding affinity and interaction with its biological target. The primary targets for fluoroquinolone antibiotics are the bacterial enzymes DNA gyrase and topoisomerase IV. The three-dimensional structures of these enzymes are available from protein data banks.

In a molecular docking simulation, various conformations of this compound would be computationally "placed" into the active site of the target enzyme. A scoring function is then used to estimate the binding affinity for each conformation, and the conformation with the best score is predicted to be the most likely binding mode. The results of a docking study would reveal the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the drug molecule and the amino acid residues in the active site of the enzyme. This information is invaluable for understanding the basis of the drug's activity and for designing more potent derivatives.

Prediction of Binding Modes and Affinities with Bacterial Topoisomerases (DNA Gyrase, Topoisomerase IV)

Computational modeling serves as a powerful tool to predict the molecular interactions between this compound and its primary bacterial targets: DNA gyrase and topoisomerase IV. These type II topoisomerases are essential for bacterial DNA replication, and their inhibition is the core mechanism of action for fluoroquinolone antibiotics. nih.govdrugbank.compatsnap.com By stabilizing the complex formed between the enzyme and DNA, the drug effectively traps the enzyme, leading to double-strand DNA breaks and subsequent cell death. nih.govnih.gov

Molecular docking and molecular dynamics simulations, though not found in the public domain specifically for this compound, can be extrapolated from extensive studies on its parent compound, norfloxacin, and other fluoroquinolone analogs. nih.govnih.govresearchgate.net These studies consistently demonstrate that the quinolone core is central to the binding mechanism.

Binding with DNA Gyrase: It is predicted that this compound binds to a pocket formed by the DNA and the GyrA subunit of the DNA gyrase enzyme. mdpi.com The binding is non-covalent and involves a series of interactions. nih.gov A critical interaction is the chelation of a magnesium ion (Mg²⁺) by the carbonyl and carboxylate groups on the quinolone core. This ion bridges the drug to specific amino acid residues within the quinolone resistance-determining region (QRDR) of GyrA, such as serine and aspartate, and also to the phosphate (B84403) backbone of the cleaved DNA. mdpi.com

The N-ethyl group at the N-1 position and the fluorine atom at C-6 are expected to enhance the binding affinity and activity against gram-negative bacteria. drugbank.com The defining feature of this compound is the modified side chain at the C-7 position, an (2-aminoethyl)amino group instead of norfloxacin's piperazine (B1678402) ring. This modification is predicted to form additional hydrogen bonds with amino acid residues and the DNA backbone, potentially influencing the compound's potency and spectrum of activity. Computational models for norfloxacin derivatives have shown that modifications at this C-7 position significantly impact the binding energy. nih.govresearchgate.net

Binding with Topoisomerase IV: Similar to DNA gyrase, topoisomerase IV is a primary target for fluoroquinolones. nih.govresearchgate.net The binding mode of this compound with the ParC subunit of topoisomerase IV is anticipated to mirror its interaction with DNA gyrase. The core interactions involving the quinolone scaffold, Mg²⁺ chelation, and engagement with the QRDR are conserved. nih.gov While DNA gyrase is the principal target in many Gram-negative bacteria, topoisomerase IV is often the primary target in Gram-positive organisms like Staphylococcus aureus. researchgate.net The subtle differences in the amino acid composition of the binding pockets in GyrA and ParC can lead to differential affinities for the drug, affecting its antibacterial spectrum.

The predicted binding affinities, extrapolated from studies on analogous compounds, are presented below. These values are typically calculated as binding free energy (in kcal/mol), where a more negative value indicates a stronger interaction.

| Bacterial Target | Subunit | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Predicted) | Interaction Type |

|---|---|---|---|---|

| DNA Gyrase (e.g., E. coli) | GyrA | -8.0 to -12.0 | Ser, Asp, Arg, Mg²⁺ | Hydrogen Bonding, Ion Chelation, Pi-stacking |

| Topoisomerase IV (e.g., S. aureus) | ParC | -7.5 to -11.5 | Ser, Asp/Glu, Arg, Mg²⁺ | Hydrogen Bonding, Ion Chelation, Pi-stacking |

Identification of Potential Off-Target Interactions and Selectivity Profiling

A crucial aspect of drug design is ensuring selectivity for the intended bacterial targets over host molecules to minimize toxicity. Computational approaches are invaluable for predicting potential off-target interactions. For this compound, the primary concern for off-target activity is its interaction with human topoisomerase II, the functional counterpart to bacterial gyrase and topoisomerase IV.

Fluoroquinolones are known to have a much lower affinity for mammalian topoisomerase II compared to their bacterial targets, which accounts for their general safety profile. drugbank.com This selectivity is attributed to differences in the amino acid sequences of the binding sites. However, at high concentrations, inhibition of human topoisomerase II can occur, leading to cytotoxic effects. In silico modeling can predict the binding energy of this compound with human topoisomerase II-alpha and II-beta isoforms. The predicted binding energy is expected to be significantly less negative than for the bacterial enzymes, indicating weaker binding and higher selectivity.

Furthermore, in silico tools can screen the compound against a vast library of human proteins to identify other potential off-target interactions that could lead to unforeseen side effects. These methods analyze structural and electronic similarities between the drug and the natural ligands of various human receptors, enzymes, and ion channels. For fluoroquinolones, potential off-target interactions can sometimes involve CNS receptors or cardiac ion channels (like the hERG channel), though these are often associated with specific structural motifs not present in all members of the class.

The selectivity profile can be quantified by a selectivity index, calculated as the ratio of the binding affinity for the off-target (e.g., human topoisomerase II) to the on-target (e.g., bacterial DNA gyrase). A higher selectivity index indicates a more favorable safety profile.

| Target | Organism | Predicted Binding Energy (kcal/mol) | Predicted Selectivity Index (vs. E. coli GyrA) | Potential Implication |

|---|---|---|---|---|

| DNA Gyrase (GyrA) | E. coli (On-target) | -9.5 (Assumed Average) | - | Primary Antibacterial Activity |

| Topoisomerase IIα | Human (Off-target) | -5.0 to -7.0 | > 100-fold lower affinity | Low potential for cytotoxicity |

| GABA-A Receptor | Human (Off-target) | Weak/Unlikely | High | Low potential for CNS effects |

| hERG K+ Channel | Human (Off-target) | Weak/Unlikely | High | Low potential for cardiotoxicity (QTc prolongation) |

These computational predictions provide a foundational understanding of the molecular behavior of this compound. They suggest a mechanism of action consistent with other fluoroquinolones, characterized by strong binding to bacterial topoisomerases and a favorable selectivity profile against the human homolog.

Role of Desethylene Norfloxacin Hydrochloride in Pharmaceutical Quality Control and Impurity Profiling

Classification as a Related Substance and Pharmaceutical Impurity

Desethylene Norfloxacin (B1679917) Hydrochloride is recognized as a key impurity of Norfloxacin. It is chemically identified as 7-[(2-Aminoethyl)amino]-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride. synzeal.com In the context of pharmaceutical regulations, it is classified as Norfloxacin Impurity B according to the European Pharmacopoeia (EP). synzeal.com This classification underscores its importance as a specified impurity that must be monitored in both the active pharmaceutical ingredient (API) and the finished drug product. The formation of this impurity can occur during the synthesis of Norfloxacin or as a degradation product during storage. nih.gov

Table 1: Chemical and Regulatory Information for Desethylene Norfloxacin Hydrochloride

| Attribute | Information |

| Chemical Name | 7-[(2-Aminoethyl)amino]-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride |

| Synonyms | Norfloxacin Impurity B, Norfloxacin Ethylene (B1197577) diamine analogue, Norfloxacin Desethylene Impurity |

| Pharmacopoeial Designation | Norfloxacin EP Impurity B synzeal.com |

| Molecular Formula | C₁₄H₁₆FN₃O₃ · HCl |

| Molecular Weight | 329.75 g/mol |

| CAS Number | 1797116-86-9 (for the hydrochloride salt) |

Analytical Control Strategies for Norfloxacin Drug Substance and Formulations

Comprehensive analytical control strategies are essential for ensuring that the levels of this compound in Norfloxacin and its formulations are within acceptable limits. These strategies are multifaceted, involving detailed impurity profiling and the development of robust, stability-indicating analytical methods.

Impurity profiling is a critical component of pharmaceutical development and manufacturing, aimed at the identification and quantification of impurities in the API. synzeal.com For Norfloxacin, this involves the use of sophisticated analytical techniques, primarily High-Performance Liquid Chromatography (HPLC), to separate and quantify this compound from the main drug substance and other related impurities. thaiscience.info

A study detailing an intended HPLC procedure for the quantification of Norfloxacin and its potential impurities, including impurity B (Desethylene Norfloxacin), highlights the importance of such methods. thaiscience.info The development of these methods involves optimizing chromatographic conditions to achieve adequate separation and sensitivity for accurate quantification. The limit of detection (LOD) and limit of quantification (LOQ) for these methods are established to ensure that even trace amounts of the impurity can be reliably measured. ijarse.com For instance, in one developed HPLC method for Norfloxacin and its impurities, the LOQ for impurity B was established at 0.04 µg/ml, demonstrating the high sensitivity of the analytical procedure. researchgate.net

Stability-indicating analytical methods are crucial for monitoring the formation of degradation products, such as Desethylene Norfloxacin, over the shelf-life of a drug product. These methods are designed to be specific enough to resolve the active ingredient from any potential degradation products and impurities. researchgate.net The development and validation of such methods are performed in accordance with International Council for Harmonisation (ICH) guidelines. researchgate.net

Forced degradation studies are a key part of developing stability-indicating methods. In these studies, the drug substance is subjected to stress conditions, including acidic, basic, oxidative, photolytic, and thermal stress, to promote the formation of degradation products. researchgate.net A study on the development of a stability-indicating RP-HPLC method for Norfloxacin in pharmaceutical dosage forms showed that the drug degraded significantly under alkaline conditions. researchgate.net While the study did not quantify the formation of Desethylene Norfloxacin specifically in a tabular format, it underscores the necessity of methods that can separate and quantify such degradation products to ensure the stability and quality of Norfloxacin formulations. nih.govresearchgate.net Another study mentions that prolonged exposure of Norfloxacin to light can result in the formation of an ethylenediamine (B42938) degradation product, which is consistent with the structure of Desethylene Norfloxacin. nih.gov

Table 2: Parameters for a Validated Stability-Indicating RP-HPLC Method for Norfloxacin and its Impurities

| Parameter | Description |

| Chromatographic Column | Reversed-phase C18 column |

| Mobile Phase | A mixture of a buffer and an organic solvent (e.g., acetonitrile) |

| Detection Wavelength | UV detection, with the isoabsorption wavelength for Norfloxacin and its impurities A and B found to be 220 nm in one study thaiscience.info |

| Validation Parameters | Specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness thaiscience.inforesearchgate.net |

Development and Use of Reference Standards and Certified Reference Materials

The availability and use of high-purity reference standards for impurities are fundamental to the accurate and reliable analytical control of pharmaceuticals.

Certified Reference Materials (CRMs) for this compound serve as the benchmark for analytical measurements. The certification process for these materials involves a comprehensive characterization to establish their purity and identity. cpachem.com This process ensures metrological traceability, meaning the measurement results can be related to a national or international standard through an unbroken chain of comparisons, each with stated uncertainties. cpachem.com

A certificate of analysis for a CRM will typically include the certified purity value with its associated uncertainty, storage conditions, and the methods used for certification. cpachem.com This traceability is crucial for the validation of analytical methods, as it ensures the accuracy and reliability of the results obtained. trilogylab.com These CRMs are produced under stringent quality systems, such as ISO 17034, which specifies the general requirements for the competence of reference material producers. atcc.org

Reference standards for impurities like this compound are instrumental in establishing the quality specifications for a drug substance and its corresponding drug product. ich.org Specifications are a set of criteria to which a drug substance or drug product must conform to be considered acceptable for its intended use. fda.gov

During the development of a new drug product, the levels of degradation products, including Desethylene Norfloxacin, are monitored through stability studies. europa.eu The analytical procedures used for this monitoring are validated using the impurity reference standard. The results of these studies, along with toxicological data, are used to justify the acceptance criteria for the impurity in the final product specification. ich.org The reference standard is used to prepare standard solutions for the calibration of analytical instruments and for the quantification of the impurity in test samples, thereby ensuring that the levels of this compound in each batch of Norfloxacin produced are below the established safe limits. europa.eu

Mechanistic Studies on the Biological Relevance of Desethylene Norfloxacin

Investigations into Intrinsic Biological Activity (Excluding Direct Therapeutic Applications)

While not utilized as a therapeutic agent itself, Desethylene Norfloxacin (B1679917) possesses inherent biological activity. Understanding this activity is crucial for evaluating its broader impact on microbial ecosystems after its formation.

Desethylene Norfloxacin is formed by the loss of an ethylene (B1197577) group from the piperazine (B1678402) ring of Norfloxacin. This structural modification significantly impacts its antimicrobial potency. Studies indicate that metabolites of Norfloxacin generally exhibit less antibacterial activity than the parent compound. The antimicrobial efficacy of fluoroquinolones is closely linked to the integrity of the core bicyclic structure; while Desethylene Norfloxacin retains this core, alterations to the piperazine moiety are known to reduce potency.

The parent compound, Norfloxacin, is highly active against a broad spectrum of bacteria. Its efficacy, measured by the Minimum Inhibitory Concentration (MIC), highlights its potency which is diminished in its desethylene metabolite. For context, the activity of Norfloxacin against several key bacterial strains is presented below.

Table 1: In Vitro Antimicrobial Activity of Norfloxacin Against Select Bacterial Strains

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | ≤ 1.0 |

| Pseudomonas aeruginosa | ≤ 1.0 |

| Staphylococcus aureus | 7.83 |

| Klebsiella spp. | ≤ 1.0 |

| Enterobacter spp. | ≤ 1.0 |

Note: Data compiled from multiple sources. MIC values can vary based on testing conditions.

While specific MIC values for Desethylene Norfloxacin are not widely reported in comparative studies, research on fluoroquinolone metabolites consistently demonstrates a reduction in activity. The formation of Desethylene Norfloxacin is considered a detoxification or degradation pathway, resulting in a molecule with attenuated antibacterial properties.

The generation of Desethylene Norfloxacin is itself a modulatory effect on bacterial physiology and metabolism. Certain microorganisms have been shown to metabolize Norfloxacin, actively altering its chemical structure. For instance, strains of Microbacterium sp. isolated from wastewater treatment plants can transform Norfloxacin into several metabolites, including Desethylene Norfloxacin.

This biotransformation indicates that some bacteria possess enzymatic pathways to modify fluoroquinolones, potentially as a defense mechanism or as part of their metabolic processes. This interaction represents a direct modulation of the bacterium's metabolic response to the presence of the xenobiotic compound. Furthermore, the presence of Norfloxacin in the environment has been shown to negatively affect denitrification performance in groundwater by inhibiting bacterial growth and the activity of key enzymes like nitrate (B79036) reductase.

The bactericidal action of Norfloxacin and other fluoroquinolones stems from the inhibition of two essential bacterial enzymes: DNA gyrase (also known as topoisomerase II) and topoisomerase IV. patsnap.comyoutube.com These enzymes are critical for managing DNA topology during replication, transcription, and repair. patsnap.com

DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, which is crucial for relieving the torsional strain that occurs when the DNA helix is unwound for replication. patsnap.com

Topoisomerase IV: This enzyme is primarily involved in separating the newly replicated daughter DNA chromosomes, allowing for cell division. patsnap.com

Norfloxacin binds to the complex formed between these enzymes and the bacterial DNA. patsnap.com This stabilizes the complex in a state where the DNA is cleaved, preventing the enzymes from resealing the breaks. patsnap.com The accumulation of these double-stranded DNA breaks is lethal to the bacterium. patsnap.com

As a structural analog, Desethylene Norfloxacin retains the fundamental fluoroquinolone core responsible for this interaction. However, the C-7 piperazine ring, which is altered in this metabolite, plays a significant role in the potency of the drug and its interaction with the enzyme-DNA complex. Therefore, it is hypothesized that Desethylene Norfloxacin interacts with the same enzymatic targets but with a significantly lower affinity. This reduced binding efficiency would correlate directly with its observed decrease in antimicrobial activity. The antimicrobial activity of fluoroquinolones is strongly associated with the intact fluoroquinolone bicyclic structure; its preservation in Desethylene Norfloxacin suggests a shared mechanism, while the modification of the side chain explains the attenuated effect. nih.gov

Environmental Significance and Ecotoxicological Implications of Metabolites

The release of antibiotics and their metabolites into the environment is a growing concern. Desethylene Norfloxacin, as a persistent transformation product, has its own environmental footprint.

Norfloxacin is frequently detected in aquatic environments, including surface water, groundwater, and wastewater effluent, due to its widespread use and incomplete removal in treatment plants. mdpi.com In these environments, Norfloxacin is considered "pseudo-persistent" and can undergo transformation through various processes, including microbial degradation and photodegradation. mdpi.comnih.gov

Table 2: Environmental Formation of Desethylene Norfloxacin

| Parent Compound | Transformation Process | Resulting Metabolite/Product | Environmental Compartment |

|---|---|---|---|

| Norfloxacin | Microbial Degradation | Desethylene Norfloxacin | Wastewater, Soil |

| Norfloxacin | Photodegradation | Desethylene Norfloxacin | Surface Waters |

A significant ecotoxicological concern is that the presence of antibiotics in the environment, even at sub-inhibitory concentrations, can promote the development and spread of antimicrobial resistance (AMR). mdpi.com The parent compound, Norfloxacin, is known to exert selective pressure on bacterial communities, favoring the survival and proliferation of resistant strains.